molecular formula C23H23N6O7P B098718 [(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 17660-46-7

[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

Cat. No. B098718
CAS RN: 17660-46-7
M. Wt: 526.4 g/mol
InChI Key: FAMJCWJWMDNVLX-RCCFBDPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FMAU, and it has been found to have promising results in cancer research, viral imaging, and gene therapy.

Mechanism Of Action

FMAU is selectively taken up by cancer cells due to the high expression of thymidine kinase enzymes in these cells. The compound is then phosphorylated by thymidine kinase to form FMAU monophosphate, which is subsequently converted to FMAU triphosphate. FMAU triphosphate is incorporated into the DNA of cancer cells, leading to DNA damage and cell death.

Biochemical And Physiological Effects

FMAU has been found to have minimal toxicity and adverse effects in vivo. However, it has been shown to cause DNA damage in cancer cells, leading to cell death. FMAU has also been found to enhance the efficacy of gene therapy, leading to increased gene expression and therapeutic effects.

Advantages And Limitations For Lab Experiments

FMAU has several advantages for lab experiments, including its selective uptake by cancer cells, minimal toxicity, and ability to enhance gene therapy efficacy. However, FMAU has limitations, such as the need for specialized equipment for synthesis and imaging and limited availability of the compound.

Future Directions

There are several future directions for FMAU research, including:
1. Developing more efficient methods for FMAU synthesis and imaging.
2. Investigating the potential of FMAU in combination with other cancer therapies.
3. Studying the efficacy of FMAU in different types of cancer.
4. Investigating the potential of FMAU in viral imaging and diagnosis.
5. Developing FMAU-based gene therapy for cancer treatment.
Conclusion:
[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate (FMAU) is a promising compound for scientific research due to its potential applications in cancer research, viral imaging, and gene therapy. FMAU has been found to selectively accumulate in cancer cells, leading to DNA damage and cell death. FMAU has minimal toxicity and adverse effects in vivo, making it a promising candidate for future research.

Synthesis Methods

FMAU can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of FMAU involves the reaction of 2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl with [(2R,3S,5R)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate. The enzymatic synthesis of FMAU involves the use of thymidine kinase enzymes to catalyze the reaction between thymidine and fluorine-18.

Scientific Research Applications

FMAU has been extensively studied for its potential applications in cancer research. It has been found to selectively accumulate in cancer cells, making it a promising candidate for cancer imaging and diagnosis. FMAU has also been used in gene therapy, where it has been found to enhance the efficacy of gene delivery and expression.

properties

CAS RN

17660-46-7

Product Name

[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C23H23N6O7P

Molecular Weight

526.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-1H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C23H23N6O7P/c24-22-27-20-19(21(31)28-22)26-23(29(20)18-9-16(30)17(36-18)10-35-37(32,33)34)25-13-5-6-15-12(8-13)7-11-3-1-2-4-14(11)15/h1-6,8,16-18,30H,7,9-10H2,(H,25,26)(H2,32,33,34)(H3,24,27,28,31)/t16-,17+,18+/m0/s1

InChI Key

FAMJCWJWMDNVLX-RCCFBDPRSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)N=C(N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)COP(=O)(O)O)O

SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)N=C(N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)COP(=O)(O)O)O

synonyms

8-(N-fluoren-2-ylamino)-2'-deoxyguanosine 5'-monophosphate

Origin of Product

United States

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